(3S)-3-(Boc-amino)-3-methylpiperidine
Description
Contextual Significance of Stereodefined Nitrogen Heterocycles
Nitrogen-containing heterocyclic compounds are fundamental structural motifs in a vast array of biologically active molecules. Their rigid frameworks often dictate the three-dimensional orientation of functional groups, which is critical for molecular recognition and biological activity. When a stereocenter is introduced into these cyclic systems, it adds a layer of complexity and specificity that is frequently essential for potent and selective interactions with biological targets such as enzymes and receptors.
The precise spatial arrangement of substituents on a chiral nitrogen heterocycle can profoundly influence a molecule's pharmacological profile. Stereoisomers of a drug can exhibit vastly different potencies, metabolic stabilities, and off-target effects. Consequently, the ability to synthesize enantiomerically pure heterocycles is a paramount objective in medicinal chemistry and drug discovery. This has driven the development of innovative synthetic methodologies and the demand for readily available, stereodefined chiral building blocks.
Strategic Positioning of (3S)-3-(Boc-amino)-3-methylpiperidine as a Versatile Chiral Building Block
This compound, a derivative of the piperidine (B6355638) ring, is distinguished by the presence of a quaternary stereocenter at the C3 position. This structural feature, where a carbon atom is bonded to four different non-hydrogen substituents, imparts significant conformational rigidity and steric definition. The tert-butoxycarbonyl (Boc) protecting group on the amino function enhances the compound's stability and allows for its controlled manipulation in multi-step synthetic sequences.
The strategic importance of this building block lies in its utility as a precursor for a variety of more complex molecules, particularly in the development of pharmaceuticals targeting the central nervous system (CNS). The piperidine core is a well-established pharmacophore in numerous CNS-active drugs, and the specific stereochemistry and substitution pattern of this compound can be leveraged to fine-tune the properties of new drug candidates. The Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be further functionalized, providing a convenient handle for introducing diverse substituents and building molecular complexity.
The presence of the methyl group at the chiral center further influences the molecule's conformational preferences and steric environment, which can be exploited to achieve high levels of stereoselectivity in subsequent reactions. This makes this compound a powerful tool for chemists seeking to construct molecules with precisely controlled three-dimensional structures.
Below are the key properties of this chiral building block:
| Property | Value |
| CAS Number | 1363378-21-5 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Stereochemistry | (S) at C3 |
| Key Functional Groups | Boc-protected amine, Tertiary amine (piperidine ring), Quaternary carbon center |
The strategic application of this compound allows synthetic chemists to navigate complex synthetic landscapes with greater precision and efficiency. As the demand for enantiomerically pure and structurally complex molecules continues to grow, the importance of such versatile chiral building blocks in advanced organic synthesis is set to increase even further.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLFTJQKKCELGD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363378-21-5 | |
| Record name | (3S)-3-(Boc-Amino)-3-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereocontrolled Synthetic Methodologies for 3s 3 Boc Amino 3 Methylpiperidine
Enantioselective Approaches to the Piperidine (B6355638) Core
The construction of the chiral piperidine skeleton with the correct absolute stereochemistry is a foundational challenge. Enantioselective methods establish the key chiral centers early in the synthetic sequence, often by creating the piperidine ring itself in a stereocontrolled fashion.
Asymmetric Catalytic Hydrogenation of Pyridine (B92270) Derivatives
Asymmetric hydrogenation of prochiral pyridine derivatives is a powerful method for accessing chiral piperidines. This approach typically involves the reduction of a substituted pyridine or a corresponding pyridinium (B92312) salt using a chiral catalyst, which transfers chirality to the product during the hydrogenation process. The development of catalysts for the asymmetric hydrogenation of N-heteroaromatic substrates is challenging due to the high resonance stabilization energy of the aromatic ring and the potential for the substrate or product to deactivate the catalyst through coordination. unimi.it
To overcome these challenges, pyridines are often activated by quaternization of the ring nitrogen, for example, by forming N-benzyl or N-acyl pyridinium salts. unimi.itnih.gov This activation lowers the resonance energy and prevents strong coordination to the metal center. unimi.it Rhodium and Iridium-based complexes with chiral phosphine (B1218219) ligands, such as Josiphos or phosphoramidites, are commonly employed. unimi.itthieme-connect.com For instance, the hydrogenation of N-benzylated 3-substituted pyridinium salts using a Rh-Josiphos catalyst in the presence of a base like triethylamine (B128534) has been shown to produce the corresponding piperidines with high enantiomeric excess (ee). unimi.it The reaction proceeds through dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates, with the final hydrogenation step often determining the enantioselectivity. thieme-connect.com
While a direct asymmetric hydrogenation to form (3S)-3-(Boc-amino)-3-methylpiperidine is not extensively documented, the established success with various 3-substituted pyridines demonstrates the viability of this strategy, provided a suitable 3-methyl-3-aminopyridine precursor could be synthesized.
| Substrate (N-benzyl pyridinium bromide) | Catalyst System | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|
| 3-Phenyl | [Rh(cod)Cl]₂ / (R,S)-Josiphos / Et₃N | 90% | 85% |
| 3-(4-Methoxyphenyl) | [Rh(cod)Cl]₂ / (R,S)-Josiphos / Et₃N | 88% | 80% |
| 3-(3-Thienyl) | [Rh(cod)Cl]₂ / (R,S)-Josiphos / Et₃N | 85% | 75% |
Chiral Auxiliary-Mediated Ring Formation
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. In the synthesis of piperidines, a chiral auxiliary can be used to control the stereoselective formation of the heterocyclic ring. researchgate.net
One prominent class of chiral auxiliaries are the (S)-(-)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxymethylpyrrolidine (RAMP) hydrazines. researchgate.net These are derived from proline and can be used to form chiral hydrazones with carbonyl compounds, which then undergo diastereoselective reactions. researchgate.net Another strategy involves using chiral amines derived from amino acids, such as (R)-(−)-2-phenylglycinol. nih.gov In a reported synthesis, β-enaminoesters derived from this chiral alcohol undergo an intramolecular ring-closing reaction, which allows for the generation of new stereogenic centers with high diastereoselectivity, ultimately forming highly functionalized bicyclic lactams that serve as precursors to chiral piperidines. nih.gov The stereochemical outcome is dictated by the auxiliary, which forces the cyclization to occur from a less sterically hindered face. researchgate.net This method provides a reliable way to control the absolute configuration of multiple stereocenters during the construction of the piperidine core.
Biocatalytic Transformations Employing ω-Transaminases
Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral amines. ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone, creating a new chiral amine with high enantiopurity. mdpi.comresearchgate.net This process relies on the pyridoxal-5'-phosphate (PLP) cofactor, which accepts the amino group from the donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate before transferring it to the ketone substrate. mdpi.comnih.gov
This method is highly effective for synthesizing compounds like (R)- and (S)-3-amino-1-Boc-piperidine from the prochiral precursor 1-Boc-3-piperidone. nih.gov By selecting an appropriate (R)- or (S)-selective ω-transaminase, either enantiomer of the product can be accessed. For the synthesis of the target molecule, this compound, a hypothetical precursor such as N-Boc-3-methylpiperid-3-one would be required. The conversion of such sterically hindered or "bulky" ketones can be challenging for many wild-type enzymes. nih.gov However, protein engineering and bioprospecting are continually expanding the substrate scope of ω-TAs, identifying variants capable of accepting more complex and sterically demanding ketones. nih.govgoogle.com
| Prochiral Ketone Substrate | Amine Donor | Enzyme (selectivity) | Chiral Amine Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1-Boc-3-piperidone | Isopropylamine | ATA-256 ((S)-selective) | (S)-3-Amino-1-Boc-piperidine | >99% |
| 1-Boc-3-piperidone | Isopropylamine | ATA-025 ((R)-selective) | (R)-3-Amino-1-Boc-piperidine | >99% |
| Tetrahydro-4H-pyran-4-one | Isopropylamine | TA from Halomonas elongata ((S)-selective) | (S)-3-Aminotetrahydropyran | >99% |
Diastereoselective Introduction of the C-3 Methyl and Boc-Amino Moieties
An alternative to building the chiral ring from scratch is to start with a molecule that already contains some of the required structural or stereochemical features. These methods introduce the C-3 substituents onto a pre-existing ring in a diastereoselective manner, where the stereochemistry of the final product is controlled by a chiral element already present in the substrate.
Chiral Pool-Derived Synthetic Routes
The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. mdpi.com This strategy leverages the inherent chirality of the starting material to construct complex chiral targets. A well-documented route to 3-aminopiperidine derivatives starts from L-glutamic acid. researchgate.netniscpr.res.inniscpr.res.in
In a multi-step synthesis, L-glutamic acid is first converted to its diethyl ester, which is then N-protected and reduced to the corresponding diol. The diol is subsequently converted into a ditosylate. Treatment of this activated intermediate with an amine, such as benzylamine, induces a cyclization to form the piperidine ring. The stereocenter from L-glutamic acid directs the formation of the chiral center at the C-3 position of the piperidine ring. While this specific route yields an unsubstituted C-3 amine, modifications to this strategy or the use of other appropriate chiral precursors, such as those derived from D-lysine, are viable for accessing different stereoisomers and substitution patterns. researchgate.net A modular chiral pool synthesis starting from choro-homoserine has also been developed to access highly substituted chiral piperidines. nih.gov
Substrate-Controlled Diastereoselective Reactions
In substrate-controlled reactions, an existing stereocenter on the piperidine ring directs the diastereoselective installation of new functional groups. For the synthesis of a 3,3-disubstituted piperidine like the target molecule, this could involve the diastereoselective methylation of a chiral 3-aminopiperidine precursor or the diastereoselective amination of a chiral 3-methylpiperidine (B147322) precursor.
For example, the hydrogenation of disubstituted pyridines can lead to cis-piperidines with high diastereoselectivity. rsc.org Subsequent base-mediated epimerization at the carbon adjacent to an activating group (like an ester) can then provide access to the corresponding trans-diastereomer. rsc.org The conformational preference of the piperidine ring, which is dictated by the existing substituents, controls the direction of protonation of the enolate intermediate, thereby determining the stereochemistry of the final product. rsc.orgescholarship.org
Another powerful technique is directed C-H functionalization. By installing a chiral directing group on the piperidine, it is possible to achieve highly regio- and stereoselective reactions. For instance, an aminoquinoline auxiliary attached at the C-3 position has been used to direct the palladium-catalyzed C-H arylation of the C-4 position with excellent cis-diastereoselectivity. acs.org While this example functionalizes C-4, the principle of using a resident chiral group to control the approach of reagents is broadly applicable and central to substrate-controlled synthesis. These methods allow for the stepwise and controlled construction of multiple stereocenters on the piperidine scaffold.
Protecting Group Strategies and Manipulation during Synthesis
Protecting groups are fundamental in the multi-step synthesis of complex molecules like substituted aminopiperidines. They temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule. The choice of protecting group, its implementation, and its selective removal are critical for the success of a synthetic route.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.
Implementation: The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O or Boc-anhydride. The reaction is generally performed in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dioxane. A base, like triethylamine (TEA) or sodium bicarbonate, is often added to neutralize the acidic byproduct. For the synthesis of N-Boc protected piperidines, the reaction of the piperidine derivative with (Boc)₂O in the presence of a base at temperatures ranging from 0 °C to room temperature provides the desired product in high yield. For instance, a general procedure involves dissolving the amine in a suitable solvent, cooling the mixture in an ice bath, and then adding the Boc-anhydride. The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
A patent for a related compound, N-Boc-3-aminopiperidine, describes a process where the piperidine derivative is reacted with (Boc)₂O in a mixture of 1,4-dioxane (B91453) and water with triethylamine as the base. The reaction proceeds at 30-35°C for several hours, yielding the N-Boc protected product. google.com Another procedure involves the dropwise addition of a solution of (Boc)₂O in dichloromethane to a cooled solution of the aminopiperidine and triethylamine in dichloromethane. google.com
Selective Cleavage: A key advantage of the Boc group is its selective removal under acidic conditions, which leaves other protecting groups like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) intact. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used as a solution in a solvent like dichloromethane (DCM). rsc.orgnih.gov The reaction is typically rapid, often completing within an hour at room temperature. The byproducts of the cleavage are volatile isobutylene (B52900) and carbon dioxide, which are easily removed. stackexchange.com
Alternatively, other acidic conditions can be employed, such as hydrogen chloride (HCl) in a solvent like dioxane, methanol, or ethyl acetate. stackexchange.com For substrates sensitive to strong acids, milder conditions such as using aqueous phosphoric acid can be effective. organic-chemistry.org In some cases, thermal deprotection at temperatures above 80°C can also be used. researchgate.net
Table 1: Common Reagents for Boc Group Manipulation
| Process | Reagent(s) | Typical Conditions | Reference |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., TEA, NaHCO₃), Solvent (e.g., DCM, THF), 0°C to RT | google.combeilstein-journals.org |
| Deprotection | Trifluoroacetic acid (TFA) | DCM solvent, RT, 1-2 hours | rsc.orgnih.gov |
| Deprotection | Hydrogen Chloride (HCl) | In Dioxane or Ethyl Acetate, RT | stackexchange.com |
| Deprotection (Mild) | Aqueous Phosphoric Acid | Environmentally benign, tolerates Cbz groups | organic-chemistry.org |
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using different classes of chemical reactions. This is crucial in the synthesis of complex aminopiperidines where multiple functional groups require protection. The combination of Boc with other protecting groups like Cbz and Fmoc provides a versatile toolbox for synthetic chemists.
The Boc/Cbz strategy is a classic example of orthogonal protection. The Boc group is acid-labile, while the Cbz (benzyloxycarbonyl) group is stable to acidic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). beilstein-journals.org This orthogonality allows for the selective deprotection of either the Boc-protected or Cbz-protected amine at different stages of a synthesis.
A patented synthesis for (R)-3-Boc-aminopiperidine exemplifies this strategy. researchgate.netresearchgate.net In this multi-step route, an N-Cbz-3-piperidinecarboxylic acid is used as the starting material. After a series of transformations including a Hofmann degradation, a free amino group at the 3-position is generated and subsequently protected with a Boc group. The final step involves the removal of the Cbz group from the piperidine nitrogen by hydrogenation, yielding the (R)-3-(Boc-amino)piperidine. This demonstrates that the Boc group is stable under the hydrogenation conditions used to cleave the Cbz group. researchgate.net
The Fmoc/Boc strategy is another powerful orthogonal combination, widely used in peptide synthesis. nih.gov The Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile and is typically removed using a secondary amine like piperidine, while the Boc group remains stable under these conditions. Conversely, the Boc group can be removed with acid (TFA) without affecting the Fmoc group. This allows for precise control over which amino group is deprotected during a synthetic sequence.
Table 2: Orthogonal Protecting Group Pairs for Amines
| Protecting Group 1 | Cleavage Condition | Protecting Group 2 | Cleavage Condition | Orthogonality | Reference |
|---|---|---|---|---|---|
| Boc | Acid (e.g., TFA, HCl) | Cbz | Hydrogenolysis (H₂, Pd/C) | Yes | beilstein-journals.orgresearchgate.net |
| Boc | Acid (e.g., TFA) | Fmoc | Base (e.g., Piperidine) | Yes | nih.gov |
Comparative Analysis of Synthetic Route Efficiency and Stereoselectivity
Enzymatic and Biocatalytic Methods: Biocatalysis offers a powerful alternative for generating chiral amines with high stereoselectivity. The asymmetric synthesis of both (R)- and (S)-3-amino-1-Boc-piperidine has been achieved via the amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases. rsc.org This method can theoretically achieve a 100% yield of the desired enantiomer, surpassing the 50% maximum yield of classical kinetic resolutions. rsc.org Another biocatalytic approach uses a multi-enzyme cascade combining a galactose oxidase and an imine reductase to convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine, which can then be further manipulated. researchgate.net While highly stereoselective, these methods can be sensitive to reaction conditions and substrate scope.
Chiral Resolution and Asymmetric Synthesis: Classical resolution of a racemic mixture using a chiral resolving agent is another established method. For example, a patent describes the resolution of 3-(4-aminophenyl)piperidine-1-tert-butyl formate (B1220265) using a chiral acid. google.com While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. More advanced asymmetric syntheses, such as rhodium-catalyzed asymmetric reductive Heck reactions, have been developed for 3-substituted piperidines, offering high yields and excellent enantioselectivity (e.g., >99% e.e.). nih.gov
Table 3: Comparison of Synthetic Routes to Chiral 3-Aminopiperidine Derivatives
| Synthetic Strategy | Starting Material Example | Key Steps | Overall Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Chiral Pool Synthesis | L-Glutamic Acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization (5 steps) | 44-55% | High (from starting material) | google.comniscpr.res.in |
| Enzymatic Asymmetric Synthesis | 1-Boc-3-piperidone | Amination with ω-transaminase | High (up to >99% conversion) | Excellent (>99% e.e.) | rsc.org |
| Enzymatic Cascade | N-Cbz-L-ornithinol | Galactose oxidase / Imine reductase cascade | 16% (isolated) | High (enantiopure) | researchgate.net |
| Chiral Resolution | Racemic 3-substituted piperidine | Formation of diastereomeric salt with chiral acid | <50% (theoretical max) | Can be high after recrystallization | google.com |
| Asymmetric Catalysis | Pyridine derivative | Rh-catalyzed asymmetric reductive Heck reaction | High | Excellent (e.g., >99% e.e.) | nih.gov |
Advanced Stereochemical Aspects and Configurational Stability of 3s 3 Boc Amino 3 Methylpiperidine
Maintenance of Stereochemical Purity During Multi-Step Transformations
The synthesis of enantiomerically pure (3S)-3-(Boc-amino)-3-methylpiperidine requires strategies that can establish and maintain the absolute configuration at the C-3 quaternary stereocenter throughout a multi-step sequence. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role by enhancing stability and preventing unwanted side reactions at the amino group. Several synthetic paradigms are employed to ensure high stereochemical purity.
Key strategies include asymmetric synthesis, which creates the chiral center selectively, and chiral resolution, which separates a racemic mixture. For related chiral aminopiperidines, enzymatic processes using transaminases have proven effective in preparing specific enantiomers with high optical purity under mild, environmentally friendly conditions. scispace.com Another robust route involves starting from a chiral pool, such as a naturally occurring amino acid like L-glutamic acid, where the initial stereochemistry guides the formation of the final product. researchgate.net In such syntheses, mild reaction conditions are critical to prevent epimerization. researchgate.net For industrial-scale production, continuous flow hydrogenation with a palladium on carbon (Pd/C) catalyst is a scalable method that can preserve the stereocenter while achieving high yields.
Table 1: Comparative Analysis of Synthetic Methods for Stereochemical Control This table summarizes various approaches for synthesizing chiral 3-aminopiperidine derivatives with high enantiomeric excess (ee).
| Method | Key Features | Typical Enantiomeric Excess (ee) | Scalability | Citation |
| Asymmetric Synthesis | Utilizes a chiral catalyst or auxiliary (e.g., transaminase) to selectively form one enantiomer from a prochiral substrate. | >99.5% | High | scispace.com |
| Chiral Resolution | Separates a racemic mixture using a chiral resolving agent (e.g., chiral acids like tartaric acid) to form diastereomeric salts that can be separated by crystallization. | >99% | Moderate | |
| Continuous Flow Hydrogenation | A precursor is hydrogenated under continuous flow conditions, offering excellent control over reaction parameters and safety. | >99% | Industrial | |
| Chiral Pool Synthesis | The synthesis begins with an inexpensive, enantiomerically pure starting material (e.g., L-glutamic acid) whose chirality is transferred through the reaction sequence. | High (dependent on reaction fidelity) | Moderate to High | researchgate.net |
Conformational Analysis of Substituted Piperidine (B6355638) Rings
The six-membered piperidine ring of this compound predominantly adopts a chair conformation to minimize torsional strain. The orientation of the substituents—the Boc-amino and methyl groups at C-3, and the hydrogen at N-1—can significantly influence the ring's conformational preference and, consequently, its interaction with biological targets. The relative stereochemistry between substituents impacts physicochemical properties like pKa and lipophilicity. researchgate.net
In the chair conformation, the substituents at C-3 can occupy either axial or equatorial positions. The preferred conformation is determined by a complex interplay of steric and electronic factors.
Steric Hindrance: Generally, bulky groups prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. Both the Boc-amino and methyl groups are sterically demanding.
Electronic Effects: The polarity of the substituents and solvent can influence conformational equilibrium. researchgate.net In protonated forms of related fluoropiperidines, an axial C-F bond can be stabilized by a dipole-dipole interaction with the axial N-H+ bond. researchgate.net A similar interaction could be considered for the Boc-amino group.
Intramolecular Hydrogen Bonding: The Boc-carbonyl group can act as a hydrogen bond acceptor, potentially interacting with the N-H proton of the piperidine ring, which could favor specific conformations.
For this compound, molecular docking studies have suggested that the (S)-configuration allows for an optimal fit into the binding pockets of certain receptors, where the Boc carbonyl forms a hydrogen bond and the methyl group sits (B43327) in a lipophilic cavity. This implies that the biologically active conformation is one that presents these groups in a specific spatial orientation.
Table 2: Factors Influencing the Conformation of this compound
| Factor | Description | Likely Influence on Conformation |
| Steric Bulk | The methyl and large Boc-amino groups at the same carbon create significant steric strain, strongly influencing the puckering of the ring and the preferred orientation of adjacent substituents. | A strong preference for a conformation that minimizes steric clashes, typically favoring equatorial positioning of the largest groups where possible. |
| A-Value | A measure of the energetic preference for a substituent to be in the equatorial position. The combined bulk at C-3 makes traditional A-value analysis complex. | The quaternized C-3 center locks the local geometry, forcing the ring to adopt a conformation that best accommodates the fixed spatial arrangement of these two groups. |
| Solvent Effects | Polar solvents can stabilize conformations with a larger dipole moment. | The conformational equilibrium can shift depending on the polarity of the solvent used in a reaction or analysis. |
| Hydrogen Bonding | The Boc-carbonyl oxygen can act as a hydrogen bond acceptor, while the piperidine N-H is a donor. | Potential for intramolecular hydrogen bonding could lock the ring into a specific chair or twist-boat conformation. |
Methodologies for Chiral Purity Assessment in Synthetic Intermediates
Verifying the enantiomeric purity of this compound is a critical step in quality control. The primary technique for this analysis is chiral High-Performance Liquid Chromatography (HPLC). google.com
Developing a chiral HPLC method can be challenging for aminopiperidines because they often lack a UV-absorbing chromophore. nih.gov To overcome this, a common strategy is pre-column derivatization, where the amine is reacted with a chromophoric agent like para-toluene sulfonyl chloride (PTSC) to make it detectable by a standard UV detector. nih.gov The derivatized enantiomers are then separated on a chiral stationary phase (CSP), such as a Chiralpak column. nih.gov The resolution between the enantiomer peaks should be greater than 2.0 for reliable quantification. nih.gov
For higher sensitivity and structural confirmation, chiral HPLC can be coupled with mass spectrometry (MS). nih.gov Chiral HPLC-ESI-MS/MS provides both separation of the enantiomers and their unambiguous identification and quantification based on mass-to-charge ratio, offering a highly accurate and rapid analysis. nih.gov
Table 3: Comparison of Methodologies for Chiral Purity Assessment
| Methodology | Principle | Advantages | Common Application | Citation |
| Chiral HPLC-UV | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. Detection via UV absorbance. | Robust, widely available, precise. | Routine quality control, validation of enantiomeric excess (e.e.). | google.comnih.gov |
| Chiral HPLC-MS/MS | Combines the separation power of chiral HPLC with the sensitivity and specificity of tandem mass spectrometry. | High sensitivity, high accuracy, structural confirmation, not reliant on chromophores. | Impurity profiling, analysis of complex mixtures, reference method development. | nih.gov |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound in solution. | Simple, non-destructive. | Provides qualitative confirmation of chirality and can determine bulk sample rotation but is not suitable for accurate e.e. determination, especially at high purity levels. | sigmaaldrich.com |
| Nuclear Magnetic Resonance (NMR) | Using a chiral solvating agent or chiral derivatizing agent to induce chemical shift differences between enantiomers. | Provides structural information, no separation needed. | Mechanistic studies, structural elucidation. Can be less precise for high e.e. values compared to HPLC. |
Reactivity and Functionalization Pathways of 3s 3 Boc Amino 3 Methylpiperidine
Transformations at the Piperidine (B6355638) Nitrogen Atom
The secondary amine within the piperidine ring of (3S)-3-(Boc-amino)-3-methylpiperidine is a nucleophilic center that readily participates in various bond-forming reactions. Its reactivity allows for the introduction of a wide range of substituents, significantly altering the steric and electronic properties of the molecule.
N-alkylation of the piperidine nitrogen is a common strategy to introduce alkyl or arylmethyl groups. This transformation is typically achieved by reacting the piperidine with an appropriate alkyl halide, such as benzyl (B1604629) bromide or 3-fluorobenzyl bromide, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the acid generated during the reaction. rsc.org Another approach involves the reaction of a corresponding ditosylate precursor with a primary amine, which displaces the tosylate groups to form the N-substituted piperidine ring. niscpr.res.inresearchgate.net
N-acylation provides a route to introduce carbonyl-containing moieties. The piperidine nitrogen can react with acylating agents like benzoyl chloride, where the reaction proceeds by nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon. google.com These reactions are typically performed in an inert solvent, and conditions can be controlled to ensure selective acylation at the piperidine nitrogen without affecting the Boc-protected amine. google.com
| Reaction Type | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Benzyl bromide | Triethylamine, CH₂Cl₂ | N-Benzylpiperidine | rsc.org |
| N-Alkylation | 3-Fluorobenzyl bromide | Triethylamine, CH₂Cl₂ | N-(3-Fluorobenzyl)piperidine | rsc.org |
| N-Alkylation | Cyclohexylamine (with ditosylate precursor) | Acetonitrile, Reflux | N-Cyclohexylpiperidine | niscpr.res.inresearchgate.net |
| N-Acylation | Benzoyl chloride | Dichloromethane (B109758), 5°C | N-Benzoylpiperidine | google.com |
The piperidine scaffold can serve as a foundation for the construction of more complex heterocyclic systems. For instance, N-Boc-piperidine derivatives can be elaborated into pyrazole-containing structures. nih.gov This synthetic pathway involves converting an N-Boc-piperidine-3-carboxylic acid into a β-keto ester. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal (B89532) to form a β-enamino diketone. Subsequent cyclization with various N-mono-substituted hydrazines yields 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products. nih.gov This methodology demonstrates how the piperidine core can be integrated into larger, functionalized heterocyclic frameworks, creating novel amino acid-like building blocks. nih.gov
Chemical Modifications of the Boc-Protected Amino Group
The Boc-protected amino group at the C-3 position is a key functional handle. The Boc group provides robust protection during reactions at other sites but can be removed selectively to unveil a primary amine, which can then undergo a host of further transformations. nbinno.com
The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane or with methanolic hydrochloric acid (HCl) efficiently cleaves the Boc group to reveal the free primary amine. rsc.orgjgtps.com This deprotection step is often high-yielding and serves as a gateway for further functionalization. jgtps.comnih.gov
Once deprotected, the newly exposed 3-amino group can be derivatized through various reactions. A common derivatization is acylation, for example, with benzoyl chloride, to form a stable amide bond. google.com This strategy of protection, modification at another site, and subsequent deprotection and derivatization is fundamental to the use of this compound as a synthetic intermediate. nbinno.com
| Reagent | Solvent | Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane | Room Temperature | nih.gov |
| Hydrochloric acid (HCl) | Methanol or 1,4-Dioxane (B91453) | Room Temperature | rsc.orgjgtps.com |
Following Boc deprotection, the primary amine at the C-3 position is an excellent nucleophile for amidation and peptide coupling reactions. nih.gov Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), are effective in mediating the formation of an amide bond between the 3-aminopiperidine core and the carboxylic acid of an N-protected amino acid, such as Boc-glycine or Boc-L-leucine. nih.gov These reactions proceed in high yield and without racemization or epimerization at the newly formed stereocenter. nih.gov This capability allows for the incorporation of the 3-amino-3-methylpiperidine scaffold into peptide sequences, creating peptidomimetics with modified structural and proteolytic stability properties. nih.govnih.gov
Functionalization of Piperidine Ring Carbon Atoms (e.g., C-2, C-4, C-5, C-6)
Direct functionalization of the C-H bonds on the piperidine ring is a significant synthetic challenge due to issues of reactivity and regioselectivity. nih.gov Research into enantioselective lithiation followed by Negishi coupling on Boc-piperidine has shown that arylation can occur at the C-2 and C-3 positions, but achieving high selectivity and enantiocontrol is difficult. nih.gov The development of site- and enantioselective functionalization of the piperidine ring remains an area of active research. nih.gov
Alternative strategies often rely on constructing the piperidine ring from already functionalized precursors. For example, a facile approach to prepare cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net This method allows for the controlled installation of a functional group at the C-4 position. Such approaches, which build in the desired functionality during the synthesis of the ring system rather than attempting to modify the pre-formed scaffold, are often more practical for accessing specifically substituted piperidine derivatives. researchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| Trifluoroacetic acid (TFA) |
| Triethylamine |
| Benzyl bromide |
| 3-Fluorobenzyl bromide |
| Cyclohexylamine |
| Benzoyl chloride |
| N-Boc-piperidine-3-carboxylic acid |
| N,N-dimethylformamide dimethyl acetal |
| 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 1-hydroxybenzotriazole (HOBt) |
| Boc-glycine |
| Boc-L-leucine |
| N-benzyl-3-methyl-3,4-epoxi-piperidine |
| cis-3-methyl-4-aminopiperidine |
Directed C-H Functionalization Methodologies
Directly converting C-H bonds into C-C or C-heteroatom bonds is a powerful strategy in organic synthesis that enhances atom and step economy. For saturated nitrogen heterocycles like piperidine, the N-Boc group is a well-established directing group for activating adjacent C-H bonds.
The primary approach involves Boc-directed lithiation at the C2 (and C6) positions using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This generates an α-lithiated intermediate that can be trapped by various electrophiles. However, for this compound, the presence of a quaternary center at the C3 position introduces significant steric hindrance that would likely impede the deprotonation at the adjacent C2 position.
Recent advancements have enabled the functionalization of more remote C-H bonds. A notable strategy is the palladium-catalyzed β-selective C(sp³)–H arylation of N-Boc-piperidines. This methodology proceeds through an initial α-metallation event, followed by a sequence involving β-hydride elimination to form an enamine intermediate, subsequent hydropalladation, and reductive elimination. The regioselectivity between the α and β positions is often controlled by the choice of phosphine (B1218219) ligand on the palladium catalyst. Flexible biarylphosphine ligands tend to favor the formation of the β-arylated product. While specific studies on this compound are not extensively documented, this methodology presents a plausible pathway for functionalization at the C3 or C5 positions, guided by the initial C2 or C6 C-H activation.
Another approach involves rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes. Studies on N-Boc-piperidine have shown that site selectivity can be controlled by the catalyst and protecting group. Typically, C-H insertion is favored at the C2 position due to electronic activation. Direct functionalization at the C3 position is considered electronically disfavored due to the inductive electron-withdrawing effect of the nitrogen atom. An indirect route to achieve C3 functionalization involves the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a regioselective and stereoselective reductive ring-opening of the cyclopropane.
Table 1: Illustrative Example of Ligand-Controlled β-C–H Arylation of N-Boc-piperidine (Note: This table presents data for the parent N-Boc-piperidine to illustrate the methodology, as specific data for this compound is not available in the cited literature.)
| Entry | Aryl Halide | Ligand (L) | Catalyst | Product(s) | Ratio (β:α) | Yield (%) |
| 1 | 4-Iodoanisole | RuPhos | Pd(OAc)₂ | 3- and 2-(4-methoxyphenyl)piperidine | 95:5 | 78 |
| 2 | 4-Iodoanisole | SPhos | Pd(OAc)₂ | 3- and 2-(4-methoxyphenyl)piperidine | 3:97 | 85 |
Cross-Coupling Reactions at the Piperidine Scaffold
Cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-C bonds. For the piperidine scaffold of this compound, these reactions typically rely on the generation of an organometallic intermediate from the ring itself.
A prominent strategy is the Negishi cross-coupling, which has been successfully applied to achieve regiodivergent functionalization of N-Boc-piperidine. The process begins with the familiar Boc-directed α-lithiation, followed by transmetallation with a zinc salt (e.g., ZnCl₂) to form an α-zincated piperidine intermediate. This organozinc species can then participate in a palladium-catalyzed Negishi cross-coupling with various organic electrophiles, such as aryl halides.
A key feature of this approach is the ability to control the site of functionalization through a palladium migration mechanism. Depending on the phosphine ligand employed, the aryl group can be installed at either the initial C2 position or migrate to the C3 position. For instance, certain phosphine ligands facilitate a migratory pathway, leading to the C3-arylated product from the C2-zincated intermediate. This presents a powerful, albeit indirect, method for introducing substituents at the C3-position of the piperidine ring.
Applying this to this compound, the initial lithiation would occur at C2 or C6. A subsequent migratory cross-coupling could potentially install a substituent at the C3 position, although the existing quaternary center would make the final reductive elimination step to form a C3-functionalized product challenging. Alternatively, non-migratory cross-coupling would provide access to C2- or C6-functionalized derivatives. The inherent chirality of the starting material could influence the stereochemical outcome of these reactions.
Table 2: Representative Ligand-Controlled Regiodivergent Negishi Coupling of N-Boc-piperidine (Note: This table illustrates the principle on the parent N-Boc-piperidine system, as specific examples for this compound are not detailed in the literature reviewed.)
| Entry | Electrophile | Ligand (L) | Catalyst Precursor | Product Position | Yield (%) | Ref. |
| 1 | Ph-I | P(2-furyl)₃ | Pd₂(dba)₃ | C2-Ph | 71 | |
| 2 | Ph-I | Xantphos | Pd₂(dba)₃ | C3-Ph | 62 |
Applications of 3s 3 Boc Amino 3 Methylpiperidine As a Chiral Synthon in Complex Molecular Architectures
Integration into Spirocyclic and Fused Ring Systems
The rigid, three-dimensional nature of spirocyclic and fused ring systems makes them highly desirable scaffolds in modern drug discovery. Chiral piperidine (B6355638) derivatives serve as key building blocks for introducing stereochemistry and conformational constraint into these complex structures.
Spirocyclic Systems: The geminal disubstitution at the C3 position of (3S)-3-(Boc-amino)-3-methylpiperidine makes it an ideal precursor for 3-spiropiperidines. Methodologies for constructing such systems often involve the formation of a second ring onto a pre-existing piperidine. whiterose.ac.uk Strategies such as intramolecular palladium-catalyzed α-arylation or radical cyclizations can be envisioned starting from a suitably functionalized derivative of this compound. whiterose.ac.uknih.gov For instance, the Boc-protected amine could be deprotected and subsequently modified with a tethered aryl halide, setting the stage for an intramolecular cyclization to form the spirocyclic core.
Fused Ring Systems: In the synthesis of fused ring systems, the piperidine ring can be constructed onto an existing molecular framework, or a pre-formed piperidine can undergo annulation reactions. The chiral center in this compound can direct the stereochemical outcome of such cyclizations. A common approach involves intramolecular reactions, such as the aza-Diels-Alder reaction, where the piperidine or a precursor acts as the nitrogen-containing component.
The utility of chiral piperidines in constructing these systems is highlighted by the variety of reaction types they can participate in, as shown in the table below.
| Reaction Type | Application in Ring System Synthesis | Potential Starting Material Derivative |
| Intramolecular Heck Reaction | Formation of fused carbocycles or heterocycles | Piperidine with a pendant vinyl or aryl halide |
| Ring-Closing Metathesis (RCM) | Construction of unsaturated fused or spirocyclic rings | Diene-functionalized piperidine |
| Pictet-Spengler Reaction | Synthesis of tetrahydro-β-carboline fused systems | Piperidine-derived amine reacting with an aldehyde |
| Aza-Michael Addition | Intramolecular cyclization to form fused heterocyclic systems | Piperidine with a pendant enone or related Michael acceptor |
While these are general strategies, the specific application of this compound would require its chemical modification to introduce the necessary reactive groups for these cyclization reactions.
Role in the Construction of Polycyclic Scaffolds
The synthesis of polycyclic scaffolds, which are prevalent in natural products and complex pharmaceuticals, often relies on robust methods for creating stereochemically defined heterocyclic cores. digitellinc.com Chiral piperidines are central to many of these synthetic routes. rsc.org
The strategic placement of the amino and methyl groups on the chiral center of this compound allows for its elaboration into more complex polycyclic systems. For example, the amine, after deprotection, can serve as a nucleophile or as a directing group in various cyclization strategies. rsc.org Synthetic approaches to polycyclic piperidine scaffolds often involve multi-component reactions or cascade sequences where the stereochemistry of the initial building block, such as this compound, dictates the stereochemical outcome of the final product. researchgate.net
Key synthetic strategies for constructing polycyclic scaffolds from piperidine precursors include:
Diels-Alder Cycloadditions: A diene can be constructed from the piperidine ring, which then participates in a cycloaddition with a dienophile to build a new fused ring.
Mannich Reactions: A three-component Mannich reaction can be employed to assemble multi-substituted chiral piperidines that can be further elaborated. rsc.orgrsc.org
Cascade Reactions: A series of reactions can be initiated from a functionalized piperidine to rapidly build molecular complexity in a single pot.
The choice of strategy would depend on the desired target scaffold, but the inherent chirality of this compound would be crucial for controlling the stereochemistry of the newly formed rings.
Utility in Fragment-Based Synthesis Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful tool for identifying lead compounds. nih.govrsc.org This approach relies on screening small, low-molecular-weight compounds ("fragments") that can be elaborated into more potent drug candidates. There is a growing interest in three-dimensional (3D) fragments that can explore chemical space more effectively than traditional flat, aromatic fragments. nih.govrsc.orgrsc.orgwhiterose.ac.ukresearchgate.net
This compound is an excellent candidate for a 3D fragment. Its key features for FBDD include:
Three-Dimensionality: The sp³-rich piperidine ring provides a defined 3D shape.
Chirality: The stereocenter offers the potential for specific interactions with biological targets.
Functionality: The Boc-protected amine provides a handle for synthetic elaboration and can be deprotected to reveal a hydrogen bond donor.
Vectorial Diversity: The nitrogen and the C3 substituents provide vectors for growing the fragment in different directions.
The table below summarizes the properties of this compound in the context of the "Rule of Three," a common guideline for fragment design.
| Property | "Rule of Three" Guideline | This compound Value | Compliance |
| Molecular Weight | < 300 Da | ~214.3 g/mol | Yes |
| cLogP | ≤ 3 | ~1.9 | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (after Boc deprotection) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (Boc carbonyls) or 1 (ring N) | Yes |
| Rotatable Bonds | ≤ 3 | ~3 | Yes |
The utility of 3,3-disubstituted piperidines as scaffolds for potent inhibitors has been demonstrated, for example, in the development of HDM2-p53 inhibitors. nih.gov This underscores the potential of fragments based on this core structure in drug discovery campaigns.
Precursor for Macrocyclic and Oligomeric Assemblies
Macrocycles are of significant interest in drug discovery due to their ability to inhibit challenging protein-protein interactions. nih.gov The synthesis of chiral macrocycles often involves the cyclization of a linear precursor containing stereochemically defined building blocks.
This compound can be envisioned as a chiral building block for such precursors. After deprotection of the Boc group and potential modification of the ring nitrogen, the resulting diamine could be incorporated into a peptide or other linear chain. Subsequent macrocyclization, for example, through amide bond formation or other ring-closing reactions, would yield a macrocycle with the piperidine moiety imparting conformational constraint. nih.gov
The synthesis of oligomers could also utilize this chiral synthon. Repetitive coupling of a bifunctionalized derivative of 3-amino-3-methylpiperidine could lead to the formation of chiral oligopiperidines with defined stereochemistry and predictable folding patterns.
Design and Synthesis of Conformationally Restricted Systems
Introducing conformational constraints into bioactive molecules is a widely used strategy in medicinal chemistry to improve properties such as potency, selectivity, and metabolic stability. The 3,3-disubstituted piperidine core of this compound provides a significant degree of conformational restriction. The geminal methyl and amino groups at the C3 position limit the flexibility of the piperidine ring. nih.govresearchgate.netnih.govresearchgate.net
The conformational preferences of substituted piperidines are influenced by several factors, including:
A-value of substituents: The steric bulk of substituents influences their preference for axial versus equatorial positions.
1,3-diaxial interactions: Steric clashes between axial substituents on the same side of the ring can destabilize certain conformations.
Stereoelectronic effects: Interactions between orbitals, such as hyperconjugation, can also influence conformational equilibrium.
By strategically incorporating this compound, medicinal chemists can leverage these conformational effects to design molecules with well-defined three-dimensional structures and improved pharmacological profiles.
Advanced Methodological Developments in the Synthesis and Utilization of 3s 3 Boc Amino 3 Methylpiperidine
Continuous Flow Synthesis Approaches for Piperidine (B6355638) Scaffolds
Continuous flow synthesis has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and superior reproducibility. rsc.org These systems allow for the sequential transformation of a substrate as it moves through a reactor, enabling the construction of complex molecules in a streamlined and automated fashion. rsc.org
The application of continuous flow technology to the synthesis of piperidine scaffolds has yielded notable successes. One practical approach involves the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents within a flow reactor, which facilitates the rapid and highly diastereoselective production of enantioenriched α-substituted piperidines. organic-chemistry.org This method demonstrates the power of flow chemistry to control reactive intermediates and improve stereochemical outcomes within minutes. organic-chemistry.org
| Parameter | Condition/Value | Outcome | Reference |
|---|---|---|---|
| Reaction Type | Asymmetric transamination | High enantiomeric excess (ee) and yield of (S)-1-Boc-3-aminopiperidine | guidechem.com, researchgate.net |
| Catalyst | Immobilized ω-transaminase | ||
| Substrate | 1-Boc-3-piperidone | ||
| System | Packed-bed continuous flow reactor | ||
| Key Advantage | In-line product recovery reduces enzyme inhibition and improves efficiency |
Solid-Phase Organic Synthesis (SPOS) Incorporating the Piperidine Moiety
Solid-phase organic synthesis (SPOS), most notably solid-phase peptide synthesis (SPPS), is a cornerstone technology for the assembly of complex biomolecules and drug candidates. researchgate.net In the context of SPPS, piperidine is widely known as the standard reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of growing peptide chains. rsc.orgyoutube.com
Beyond its role as a reagent, the piperidine ring itself is a valuable structural scaffold that is frequently incorporated into molecules synthesized on a solid support. nih.govnih.gov To achieve this, piperidine-based building blocks, such as N-Boc protected piperidine carboxylic acids, are designed and synthesized for subsequent coupling reactions in an SPOS workflow. nih.govnih.gov For example, chiral piperidine-3-carboxylic acid can be protected with a Boc group and then activated for amide bond formation with a resin-bound amine, thereby integrating the piperidine moiety into the final structure. nih.gov
The versatility of this approach allows for the creation of diverse molecular libraries. Researchers have developed methods to synthesize novel heterocyclic amino acids, such as methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which can be used as complex building blocks in medicinal chemistry discovery programs. nih.gov The solid-phase methodology facilitates purification, as excess reagents and byproducts can be washed away from the resin-bound product, streamlining the synthetic process.
| Piperidine Building Block | Synthetic Application | Reference |
|---|---|---|
| (R)-N-Boc-piperidine-3-carboxylic acid | Incorporation into P2-ligands for HIV-1 protease inhibitors | nih.gov |
| N-Boc-piperidine-4-carboxylic acid | Used to create piperidine-containing sulfonamides | nih.gov |
| (S)-1-Boc-3-aminopiperidine | Used as a chiral core for further derivatization on a solid support | researchgate.net |
| Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | Novel heterocyclic amino acid building blocks for SPOS | nih.gov |
Green Chemistry Principles in Synthetic Route Design and Implementation
The principles of green chemistry are increasingly guiding the development of synthetic routes in the pharmaceutical industry, emphasizing waste reduction, the use of renewable resources, and the avoidance of hazardous substances. researchgate.netunibo.it The synthesis of chiral piperidines like (3S)-3-(Boc-amino)-3-methylpiperidine has benefited significantly from the application of these principles.
Biocatalysis stands out as a premier green technology for introducing chirality. The use of enzymes, such as transaminases, allows for the highly selective conversion of prochiral piperidones into enantiomerically pure aminopiperidines under mild, aqueous conditions. google.comgoogle.com These enzymatic reactions replace traditional methods that often require stoichiometric amounts of chiral auxiliaries and harsh reagents. Multi-enzyme cascades further enhance the efficiency and sustainability of these syntheses. For instance, a one-pot system combining a galactose oxidase and an imine reductase can convert N-Cbz-protected amino alcohols into the corresponding cyclic 3-aminopiperidine derivatives, minimizing intermediate workup and purification steps. rsc.orgsemanticscholar.org
Another key aspect of green chemistry is the design of synthetic routes starting from renewable feedstocks. Facile syntheses of 3-(N-Boc-amino)piperidine derivatives have been developed starting from L-glutamic acid, a naturally occurring amino acid. niscpr.res.in This approach provides a sustainable alternative to petroleum-based starting materials. Furthermore, there is a concerted effort to replace hazardous reagents and solvents. In solid-phase peptide synthesis, for example, traditional piperidine for Fmoc deprotection is being substituted with greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) to mitigate toxicity and environmental concerns. rsc.org
| Green Chemistry Approach | Example Application in Piperidine Synthesis | Key Advantage | Reference |
|---|---|---|---|
| Biocatalysis | Asymmetric synthesis of (R)-3-aminopiperidine using a transaminase | High enantioselectivity, mild conditions, reduced waste | google.com, google.com |
| Enzyme Cascades | One-pot synthesis of 3-N-Cbz-aminopiperidine using galactose oxidase and imine reductase | Improved process efficiency, fewer isolation steps | rsc.org, semanticscholar.org |
| Renewable Feedstocks | Synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid | Reduces reliance on fossil fuels, sustainable starting material | niscpr.res.in |
| Safer Reagents | Replacing piperidine with DEAPA for Fmoc deprotection in SPPS | Lower toxicity and environmental impact | rsc.org |
Computational and Mechanistic Investigations Pertaining to 3s 3 Boc Amino 3 Methylpiperidine
Quantum Chemical Calculations for Conformational Preferences and Stereoelectronic Effects
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the stable conformations of cyclic molecules like piperidines. For (3S)-3-(Boc-amino)-3-methylpiperidine, the piperidine (B6355638) ring is expected to adopt a chair conformation to minimize torsional strain. However, the orientation of the substituents—the 3-methyl and 3-(Boc-amino) groups—can be either axial or equatorial, leading to different stereoisomers with distinct energy profiles.
The conformational equilibrium will be governed by a combination of steric and stereoelectronic effects. The A-value of a methyl group on a cyclohexane (B81311) ring, a close model for the piperidine ring, is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position to avoid 1,3-diaxial interactions. Similarly, the bulky Boc-amino group would also be expected to favor the equatorial orientation to minimize steric hindrance.
However, stereoelectronic effects, such as hyperconjugation, can also play a significant role. For instance, an axial C-N bond can interact with the lone pair of the ring nitrogen, and the orientation of the Boc group's carbonyl can influence the local electronic environment. DFT studies on related N-Boc-protected piperidones have shown that the Boc group rotation itself has an energy barrier that can be computationally determined. nih.gov
Table 1: Postulated Conformational Preferences of this compound
| Conformer | 3-Methyl Position | 3-(Boc-amino) Position | Predicted Relative Stability | Rationale |
| 1 | Equatorial | Equatorial | Most Stable | Minimizes steric strain from both bulky substituents. |
| 2 | Equatorial | Axial | Less Stable | Increased 1,3-diaxial interactions from the Boc-amino group. |
| 3 | Axial | Equatorial | Less Stable | Significant 1,3-diaxial interactions involving the methyl group. |
| 4 | Axial | Axial | Least Stable | Severe steric hindrance due to two axial substituents at the same carbon. |
Note: This table represents predicted preferences based on general principles of conformational analysis. Specific energy differences would require dedicated DFT calculations.
Transition State Modeling for Stereoselective Transformations
Transition state modeling is a critical computational tool for understanding and predicting the stereochemical outcome of reactions. For this compound, a key transformation is the deprotection of the Boc group to reveal the primary amine, which can then undergo further reactions. organic-chemistry.org The mechanism of Boc deprotection, typically under acidic conditions, involves the protonation of the carbonyl oxygen followed by the loss of isobutylene (B52900) and carbon dioxide. While this reaction is not stereoselective at the C3 center, computational modeling could elucidate the reaction pathway and energy barriers.
More relevant are the stereoselective transformations of the parent molecule or its derivatives. For instance, if the piperidine nitrogen is quaternized with an alkyl halide, the stereoselectivity of this N-alkylation could be modeled. Transition state calculations would help in understanding the facial selectivity of the incoming electrophile, which would be influenced by the steric bulk of the C3 substituents.
Furthermore, computational studies on the synthesis of chiral 3-substituted piperidines have utilized transition state models to explain the enantioselectivity of catalytic reactions. acs.orgnih.gov Similar approaches could be applied to understand the formation of this compound itself, providing insights into how the chiral center is established and maintained during the synthetic process.
Molecular Dynamics Simulations of Derivatization Pathways
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules in solution, providing insights into conformational flexibility and interactions with solvent molecules over time. For this compound, MD simulations could be particularly valuable in understanding its behavior during derivatization reactions.
For example, during the N-alkylation of the piperidine nitrogen, MD simulations could model the approach of the alkylating agent and the conformational changes the piperidine ring might undergo to accommodate the new substituent. The simulations could also shed light on the role of the solvent in stabilizing transition states and intermediates.
In the context of the Boc-amino group, MD simulations could explore its conformational dynamics and how its orientation might influence the accessibility of the piperidine nitrogen's lone pair to reagents. While specific MD studies on this molecule are not readily found, simulations of related systems, such as peptides and other substituted piperidines, demonstrate the utility of this method in understanding molecular interactions and organization in a dynamic environment. researchgate.netnih.gov The development of accurate force fields is crucial for the reliability of such simulations. rsc.org
Elucidation of Structure-Reactivity Relationships
The relationship between the three-dimensional structure of this compound and its chemical reactivity is a key aspect that can be elucidated through computational studies. The presence of the chiral center at C3, along with the bulky and electronically significant substituents, dictates the molecule's reactivity in several ways.
The steric hindrance imposed by the 3-methyl and 3-(Boc-amino) groups would be expected to influence the rate and regioselectivity of reactions at the piperidine nitrogen and adjacent positions. For instance, N-alkylation might be slower compared to less substituted piperidines.
The electronic nature of the substituents also plays a crucial role. The electron-withdrawing character of the Boc-carbamate group can affect the basicity of the piperidine nitrogen. Quantitative Structure-Activity Relationship (QSAR) studies on other piperidine derivatives have shown that electronic and steric descriptors can be correlated with biological activity, and similar principles would apply to chemical reactivity.
Computational methods can be used to calculate various molecular descriptors, such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and atomic charges. These descriptors can then be correlated with experimentally observed reactivity, providing a quantitative understanding of the structure-reactivity relationship. For example, the HOMO energy can be related to the molecule's susceptibility to electrophilic attack.
While specific experimental and computational data for this compound are limited in the public domain, the principles outlined above provide a framework for how computational chemistry can be applied to understand the intricate properties of this important chiral building block. Future research in this area would undoubtedly provide valuable insights for the rational design of synthetic routes and novel bioactive molecules based on this scaffold.
Future Perspectives and Emerging Research Avenues for 3s 3 Boc Amino 3 Methylpiperidine
Development of Novel Asymmetric Synthetic Routes for High-Value Derivatives
The efficient and stereocontrolled synthesis of 3,3-disubstituted piperidines, such as (3S)-3-(Boc-amino)-3-methylpiperidine, remains a significant challenge in organic synthesis. Future research will likely focus on the development of novel catalytic asymmetric methods that offer high yields, excellent enantioselectivity, and operational simplicity.
One promising avenue is the advancement of rhodium-catalyzed asymmetric cycloaddition reactions. For instance, a rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, alkene, and an isocyanate could be adapted to construct the polysubstituted piperidine (B6355638) core in a highly enantioselective manner. nih.gov By employing a cleavable tether, this method could provide access to functionalized piperidines that can be further elaborated into complex, high-value derivatives. nih.gov
Another area of intense research is the catalytic enantioselective synthesis from readily available starting materials like pyridines. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.govorganic-chemistry.orgacs.org A subsequent reduction can then furnish the desired enantioenriched 3-substituted piperidines. nih.govorganic-chemistry.orgacs.org Adapting this methodology for the introduction of both a methyl and an amino group at the 3-position would be a significant step forward.
Furthermore, biocatalysis using transaminases presents a green and highly selective approach. The asymmetric amination of a suitable N-protected 3-methyl-3-piperidinone precursor using an engineered transaminase could provide a direct and efficient route to the desired (3S)-enantiomer. google.comscispace.com The use of immobilized enzymes could further enhance the industrial applicability of such a process by allowing for enzyme recycling and continuous flow setups. beilstein-journals.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Rhodium-Catalyzed Asymmetric Cycloaddition | High convergence, excellent stereocontrol. nih.gov | Development of new chiral ligands and tether strategies. nih.gov |
| Asymmetric Reductive Heck Reaction | Use of readily available starting materials. nih.govorganic-chemistry.orgacs.org | Substrate scope expansion to include 3,3-disubstituted products. |
| Biocatalytic Asymmetric Amination | High enantioselectivity, mild reaction conditions, environmentally friendly. google.comscispace.com | Enzyme engineering for improved substrate specificity and stability. beilstein-journals.org |
| Enolate Dialkylation of Chiral Lactams | Access to both enantiomers, generation of a quaternary stereocenter. acs.org | Optimization of reaction conditions and scalability. |
Exploration of Underexplored Functionalization and Derivatization Pathways
The this compound scaffold possesses two primary sites for functionalization: the secondary amine of the piperidine ring and the Boc-protected primary amine. While N-alkylation and N-arylation of the piperidine nitrogen are common, future research should delve into more intricate and underexplored transformations.
The development of regioselective C-H functionalization methods for the piperidine ring would open up new avenues for derivatization. For example, palladium-catalyzed C-H activation could enable the introduction of aryl or alkyl groups at specific positions on the piperidine backbone, leading to a diverse library of novel compounds.
Furthermore, after the deprotection of the Boc group, the resulting primary amine can serve as a handle for a wide array of chemical modifications. Beyond simple acylation and alkylation, derivatization into sulfonamides, ureas, and guanidines could lead to compounds with novel biological activities. The synthesis of pyrazole-containing derivatives, for instance, has been shown to yield compounds with potential as novel heterocyclic amino acids. nih.gov
The strategic removal of the Boc protecting group is also a key step that can be optimized. organic-chemistry.orgwikipedia.orgspringernature.com While strong acids are typically used, milder and more selective deprotection methods would be beneficial, especially for substrates with acid-labile functional groups. organic-chemistry.orgwikipedia.org
| Functionalization Site | Potential Reaction | Resulting Derivative Class |
| Piperidine Nitrogen (NH) | Buchwald-Hartwig Amination | N-Arylpiperidines |
| Piperidine Ring (C-H) | C-H Activation/Arylation | C-Arylpiperidines |
| Primary Amine (after deprotection) | Sulfonylation | Sulfonamides |
| Primary Amine (after deprotection) | Reaction with Isocyanate | Ureas |
| Primary Amine (after deprotection) | Guanylation | Guanidines |
Expansion of its Scope in Advanced Materials and Supramolecular Chemistry
While the primary focus for piperidine derivatives has been in the pharmaceutical realm, their unique structural and electronic properties make them attractive candidates for applications in materials science and supramolecular chemistry. The rigid, chair-like conformation of the piperidine ring can be used to create well-defined three-dimensional structures.
Future research could explore the incorporation of this compound derivatives into polymers to create novel chiral stationary phases for chromatography or as components of functional materials with specific optical or electronic properties. The presence of both a hydrogen bond donor (the Boc-amino group) and a hydrogen bond acceptor (the piperidine nitrogen) makes this molecule an interesting building block for the construction of supramolecular assemblies.
The self-assembly of these molecules into higher-order structures, such as gels, liquid crystals, or nanotubes, could be investigated. These materials could find applications in areas such as drug delivery, sensing, and catalysis. The chirality of the building block could be translated into the macroscopic properties of the resulting supramolecular structures, leading to materials with chiroptical or enantioselective recognition capabilities.
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for large and diverse compound libraries for drug discovery necessitates the integration of synthetic methodologies into automated and high-throughput platforms. The development of robust and reliable synthetic routes to this compound and its derivatives that are amenable to automation is a key future direction.
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for straightforward scaling up. nih.gov Developing a continuous flow process for the synthesis of this chiral piperidine would be a significant advancement. nih.gov This could involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline the synthetic sequence.
Furthermore, the derivatization of the this compound scaffold could be performed in a high-throughput manner using automated liquid handlers and parallel synthesisers. This would allow for the rapid generation of large libraries of analogues for biological screening. The development of automated electrochemical flow platforms could also accelerate the synthesis and optimization of reactions involving this compound. chemrxiv.org
| Platform | Key Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, precise reaction control, scalability. nih.gov | Development of robust and efficient multi-step flow sequences. |
| Automated Parallel Synthesis | High-throughput library generation. | Optimization of reaction conditions for a wide range of substrates. |
| Electrochemical Flow Platforms | Accelerated reaction optimization and library synthesis. chemrxiv.org | Design of efficient single-pass electrochemical systems. chemrxiv.org |
Q & A
Synthesis and Stereochemical Control
Basic : What are the key steps in synthesizing (3S)-3-(Boc-amino)-3-methylpiperidine while preserving its stereochemical integrity? Methodological Answer : The synthesis involves Boc protection of the primary amine early in the sequence to prevent side reactions. Enantioselective methods like asymmetric alkylation or enzymatic resolution ensure retention of the (S)-configuration. For example, nucleophilic substitution reactions with Boc-protected intermediates under inert atmospheres (argon/nitrogen) minimize racemization. Purification via chiral column chromatography (e.g., Chiralpak® IA) confirms enantiomeric excess (>98%), validated by chiral HPLC. Reaction progress should be monitored by TLC or LC-MS to detect intermediates .
Structural Characterization Techniques
Basic : Which analytical techniques are most effective for confirming the structure and purity of this compound? Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies the piperidine ring protons (δ 1.2–3.5 ppm) and Boc group tert-butyl signals (δ 1.4 ppm).
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ = 243.17 Da).
- Chiral HPLC : Uses cellulose-based columns (e.g., Daicel®) to verify enantiomeric purity (>99% ee).
- Polarimetry : Specific rotation ([α]D²³ = −23° in methanol) serves as a chiral benchmark .
Optimizing Nucleophilic Substitution Reactions
Advanced : How can researchers address low yields when using this compound in nucleophilic substitution reactions? Methodological Answer : Low yields often result from steric hindrance at the 3-methyl group or Boc group interference. Strategies include:
- Solvent Optimization : Switch from THF to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.
- Temperature Control : Maintain 60–80°C to balance reactivity and Boc stability.
- Stoichiometry : Use 1.2 equivalents of nucleophile (e.g., aryl halides) to drive reactions to completion. Case studies report yields >80% under these conditions .
Stability and Storage Protocols
Advanced : What storage conditions are critical for maintaining the stability of this compound, and how does the Boc group influence degradation pathways? Methodological Answer :
- Storage : Store under nitrogen at −20°C with molecular sieves to prevent hydrolysis.
- Stability Factors : The Boc group protects against oxidation but is labile under acidic conditions (pH <5). Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C, supporting brief room-temperature use. Avoid prolonged exposure to light or moisture, which can induce racemization or Boc cleavage .
Biological Target Interactions
Advanced : How does the stereochemistry of this compound influence its binding affinity to neurological targets? Methodological Answer : The (S)-configuration imposes a specific chair conformation in the piperidine ring, enhancing fit into hydrophobic pockets of GPCRs (e.g., 5-HT₆ receptors). Molecular docking reveals hydrogen bonding between the Boc carbonyl and Asp106, while the 3-methyl group occupies a lipophilic cavity. Comparative studies show (S)-isomers exhibit 10-fold higher binding affinity (IC₅₀ = 12 nM) than (R)-isomers, emphasizing the need for stereochemical validation in drug design .
Resolving Data Contradictions in Biological Assays
Advanced : What systematic approaches should be taken when encountering conflicting bioactivity data across studies using derivatives of this compound? Methodological Answer :
- Standardization : Replicate assays using ATCC-certified cell lines and controlled CO₂ levels.
- Dose-Response Curves : Perform 3+ independent replicates to establish reproducibility.
- Orthogonal Assays : Cross-validate with SPR (binding kinetics) and functional assays (e.g., cAMP accumulation).
- Meta-Analysis : Account for structural variations (e.g., trifluoromethyl vs. methyl substituents) that alter activity. Discrepancies in IC₅₀ values >50% warrant re-evaluation of derivative purity or assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
